

In-Depth Technical Guide: Phenyl(1H-pyrrol-3-yl)methanone

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Compound of Interest

Compound Name: phenyl(1H-pyrrol-3-yl)methanone

Cat. No.: B1586747 Get Quote

CAS Number: 7126-41-2

Synonyms: 3-Benzoylpyrrole, Methanone, phenyl-1H-pyrrol-3-yl-

Introduction

Phenyl(1H-pyrrol-3-yl)methanone is a heterocyclic ketone belonging to the pyrrole class of compounds. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core scaffold in a vast array of biologically active molecules, including natural products like heme and chlorophyll. In the pharmaceutical industry, the pyrrole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of Phenyl(1H-pyrrol-3-yl)methanone, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for **Phenyl(1H-pyrrol-3-yl)methanone**.

Table 1: Physicochemical Properties



Property	Value	Reference
CAS Number	7126-41-2	[1]
Molecular Formula	C11H9NO	[2]
Molecular Weight	171.19 g/mol	[1]
Appearance	Off-white Solid	
Melting Point	88-90 °C	[3]
Boiling Point	336.8 ± 15.0 °C at 760 mmHg	[3]
Physical Form	Solid	[4]

Table 2: Spectroscopic Data (Representative)

While specific spectra for **Phenyl(1H-pyrrol-3-yl)methanone** are not widely published, the following data for closely related derivatives provide a representative spectral profile. Key fragmentation in mass spectrometry would likely include the benzoyl cation (m/z = 105) and the phenyl cation (m/z = 77)[1].

Spectroscopy	Key Features
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 8.40 (br, 1H), 7.72 (d, J = 8.5 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H), 5.65 (t, J = 3.1 Hz, 1H)
¹³ C NMR (CD₃COCD₃, 100 MHz)	δ (ppm): 189.3, 145.4, 139.2, 136.6, 130.3, 128.4, 128.3, 116.5, 86.6
IR (KBr)	ν (cm ⁻¹): 3251, 1629, 1587, 1530, 1433, 1371, 1253, 1091, 1015, 914, 844, 765

Synthesis of Phenyl(1H-pyrrol-3-yl)methanone

The synthesis of **Phenyl(1H-pyrrol-3-yl)methanone** can be achieved through several methods, with Friedel-Crafts acylation being a common approach. The regioselective introduction of an acyl group at the 3-position of the pyrrole ring can be challenging, as substitution is generally favored at the C2 position[1]. However, specific strategies can be



employed to achieve the desired C3 substitution. Another prominent method involves the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC)[5].

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

The following is a general procedure for the N-acylation of pyrrole, which can be adapted for the synthesis of **Phenyl(1H-pyrrol-3-yl)methanone**. Achieving C-acylation at the 3-position often requires the use of a protecting group on the nitrogen, followed by a Friedel-Crafts reaction and subsequent deprotection.

Materials:

- Pyrrole
- · Benzoyl chloride
- Triethylamine
- 4-(Dimethylamino)pyridine (DMAP)
- Dry dichloromethane (DCM)
- Diethyl ether (Et₂O)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:



- To a stirred solution of pyrrole (1.27 equivalents) in dry dichloromethane at 0 °C, add triethylamine (1.28 equivalents) and a catalytic amount of DMAP (0.1 equivalents)[3].
- Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution[3].
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC)[3].
- Dilute the reaction mixture with diethyl ether[3].
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine[3].
- Dry the organic layer over anhydrous Na₂SO₄ and filter[3].
- Remove the solvent under reduced pressure[3].
- Purify the crude product by flash column chromatography on silica gel to yield the acylated pyrrole[3].

Note: This general protocol for N-acylation would need modification, such as the use of a suitable N-protecting group and a Lewis acid catalyst (e.g., AlCl₃), to favor C3-acylation.

Applications in Research and Drug Development

Phenyl(1H-pyrrol-3-yl)methanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of rac-Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used for short-term pain management.

The pyrrole scaffold, in general, is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds with antibacterial, anti-inflammatory, and neuroprotective properties[6][7]. The functionalization of the **Phenyl(1H-pyrrol-3-yl)methanone** core structure allows for the generation of diverse derivatives with potential therapeutic applications.

Biological Activity



Currently, there is limited specific information available in the public domain regarding the biological activity of **Phenyl(1H-pyrrol-3-yl)methanone** itself. Research has primarily focused on the biological activities of more complex molecules derived from this intermediate. The broader class of pyrrole-containing compounds has been extensively studied and shown to exhibit a wide range of pharmacological effects, including:

- Anti-inflammatory Activity: Many pyrrole derivatives, such as tolmetin and ketorolac, are
 potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes[7].
- Antibacterial Activity: The pyrrole nucleus is a component of several natural and synthetic compounds with significant antibacterial properties[6].
- Anticancer Activity: Various pyrrole derivatives have been investigated for their potential as anticancer agents[8].

Further research is required to elucidate the specific biological profile of **Phenyl(1H-pyrrol-3-yl)methanone**.

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed[4].
- H315: Causes skin irritation[4].
- H319: Causes serious eye irritation[4].
- H335: May cause respiratory irritation[4].

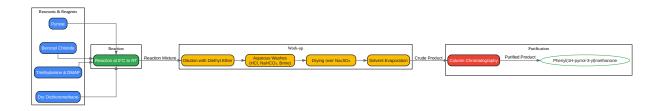
Precautionary Statements: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[4].

Visualizations



Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an acylated pyrrole, based on the experimental protocol described in section 3.1.



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Caption: Generalized workflow for the synthesis of **Phenyl(1H-pyrrol-3-yl)methanone**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Phenyl(1H-pyrrol-3-yl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586747#phenyl-1h-pyrrol-3-yl-methanone-cas-number-7126-41-2]

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